molecular formula C24H19F3O2 B13424005 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 287974-84-9

3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13424005
CAS No.: 287974-84-9
M. Wt: 396.4 g/mol
InChI Key: QCFZPMDOLGHKIH-UHFFFAOYSA-N
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Description

3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzyl ether linkage, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of 4-(trifluoromethyl)benzyl bromide, which is then reacted with 4-hydroxybenzaldehyde to form the benzyl ether intermediate. This intermediate undergoes further reactions, including cyclization and reduction, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The benzyl ether linkage and dihydronaphthalenone core contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of structural features, including the trifluoromethyl group, benzyl ether linkage, and dihydronaphthalenone core. This combination imparts specific chemical and physical properties that make it valuable for diverse applications.

Properties

IUPAC Name

3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3O2/c25-24(26,27)20-9-5-16(6-10-20)15-29-21-11-7-17(8-12-21)19-13-18-3-1-2-4-22(18)23(28)14-19/h1-12,19H,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFZPMDOLGHKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287974-84-9
Record name 3-[4-(4'-Trifluoromethylbenzyloxy)phenyl] tetralone
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